8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 303973-57-1
VCID: VC21441431
InChI: InChI=1S/C21H18BrClN4O2/c1-13-7-9-14(10-8-13)11-27-19(28)17-18(25(2)21(27)29)24-20(22)26(17)12-15-5-3-4-6-16(15)23/h3-10H,11-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C
Molecular Formula: C21H18BrClN4O2
Molecular Weight: 473.7g/mol

8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 303973-57-1

Cat. No.: VC21441431

Molecular Formula: C21H18BrClN4O2

Molecular Weight: 473.7g/mol

* For research use only. Not for human or veterinary use.

8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione - 303973-57-1

Specification

CAS No. 303973-57-1
Molecular Formula C21H18BrClN4O2
Molecular Weight 473.7g/mol
IUPAC Name 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C21H18BrClN4O2/c1-13-7-9-14(10-8-13)11-27-19(28)17-18(25(2)21(27)29)24-20(22)26(17)12-15-5-3-4-6-16(15)23/h3-10H,11-12H2,1-2H3
Standard InChI Key CPGLNWMITKDKCQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C

Introduction

1. Chemical Identity

IUPAC Name:
8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula:
C20H18BrClN4O2

Structural Features:

  • Core Structure: Xanthine (purine-2,6-dione)

  • Substituents:

    • Bromine at position 8

    • 2-chlorobenzyl group at position 7

    • Methyl group at position 3

    • 4-methylbenzyl group at position 1

2. Potential Applications

Based on its structure, this compound may have applications in several areas:

  • Pharmacological Activity:

    • Xanthine derivatives are known for their roles as adenosine receptor antagonists and phosphodiesterase inhibitors.

    • The bromine and chlorobenzyl substitutions could enhance lipophilicity and receptor binding affinity, potentially improving bioavailability or specificity.

  • Research Applications:

    • Could serve as a lead compound for drug development targeting neurological or cardiovascular conditions.

    • May exhibit anti-inflammatory or anticancer properties due to its halogenated aromatic groups.

  • Industrial Use:

    • Halogenated purines are often studied for their roles in material science or as intermediates in chemical synthesis.

3. Synthesis Pathways

While specific synthesis details for this compound are unavailable, a general pathway can be inferred:

  • Starting Materials:

    • Xanthine derivatives (e.g., theobromine or caffeine).

    • Brominating agents (e.g., N-bromosuccinimide) for selective bromination.

    • Benzyl halides for alkylation reactions.

  • Steps:

    • Bromination of xanthine at position 8 under controlled conditions.

    • Alkylation at positions 1 and 7 using benzyl halides in the presence of a base (e.g., potassium carbonate).

    • Purification through recrystallization or chromatography.

4. Analytical Characterization

To confirm the identity and purity of this compound, the following techniques would be used:

TechniquePurpose
NMR SpectroscopyConfirm substitution patterns (e.g., methyl groups, aromatic protons).
Mass SpectrometryDetermine molecular weight and fragmentation pattern.
IR SpectroscopyIdentify functional groups (e.g., C=O stretches around ~1700 cm⁻¹).
X-Ray CrystallographyConfirm three-dimensional structure and halogen positions.

5. Related Compounds and Activity

Several structurally similar compounds have been studied for their biological activities:

CompoundActivity/Use
CaffeineCNS stimulant
TheophyllineBronchodilator
Halogenated xanthinesImproved receptor binding in drug design

The bromine and chlorine substitutions in this compound may enhance its pharmacokinetics by increasing hydrophobic interactions with biological targets.

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